molecular formula C15H10Br4N4O3 B10876313 N'',N'''-Bis[(3,5-dibromo-2-hydroxyphenyl)methylene]carbonic dihydrazide

N'',N'''-Bis[(3,5-dibromo-2-hydroxyphenyl)methylene]carbonic dihydrazide

Cat. No.: B10876313
M. Wt: 613.9 g/mol
InChI Key: DMJYGRCLCIVOBV-FKGLALOMSA-N
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Description

N’‘,N’‘’-Bis[(3,5-dibromo-2-hydroxyphenyl)methylene]carbonic dihydrazide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’‘,N’‘’-Bis[(3,5-dibromo-2-hydroxyphenyl)methylene]carbonic dihydrazide typically involves the reaction of 3,5-dibromo-2-hydroxybenzaldehyde with carbonic dihydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N’‘,N’‘’-Bis[(3,5-dibromo-2-hydroxyphenyl)methylene]carbonic dihydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’‘,N’‘’-Bis[(3,5-dibromo-2-hydroxyphenyl)methylene]carbonic dihydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’‘,N’‘’-Bis[(3,5-dibromo-2-hydroxyphenyl)methylene]carbonic dihydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dibromo and hydroxyphenyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-2-hydroxybenzaldehyde: A precursor in the synthesis of N’‘,N’‘’-Bis[(3,5-dibromo-2-hydroxyphenyl)methylene]carbonic dihydrazide.

    Carbonic dihydrazide: Another precursor used in the synthesis.

    N’-[(E)-(3,5-Dibromo-2,4-dihydroxyphenyl)methylene]-2-naphthohydrazide: A structurally similar compound with different applications.

Uniqueness

Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .

Properties

Molecular Formula

C15H10Br4N4O3

Molecular Weight

613.9 g/mol

IUPAC Name

1,3-bis[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]urea

InChI

InChI=1S/C15H10Br4N4O3/c16-9-1-7(13(24)11(18)3-9)5-20-22-15(26)23-21-6-8-2-10(17)4-12(19)14(8)25/h1-6,24-25H,(H2,22,23,26)/b20-5+,21-6+

InChI Key

DMJYGRCLCIVOBV-FKGLALOMSA-N

Isomeric SMILES

C1=C(C=C(C(=C1/C=N/NC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O)O)Br)Br

Canonical SMILES

C1=C(C=C(C(=C1C=NNC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O)O)Br)Br

Origin of Product

United States

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